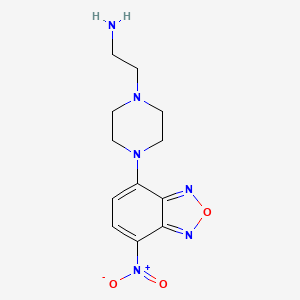

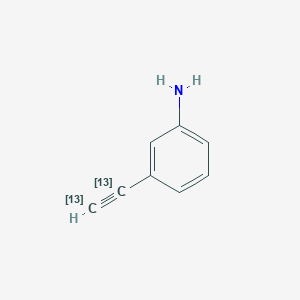

![molecular formula C26H44NNaO6S B12056208 sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12056208.png)

sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium taurochenodeoxycholate: is a bile acid derivative formed by the conjugation of chenodeoxycholic acid with taurine. It is primarily found in the bile of many species, including humans, where it plays a crucial role in the emulsification of lipids, aiding in the digestion and absorption of fats . This compound is also used in various scientific and medical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium taurochenodeoxycholate can be synthesized through the conjugation of chenodeoxycholic acid with taurine. The reaction typically involves the activation of the carboxyl group of chenodeoxycholic acid, followed by its reaction with taurine under controlled conditions .

Industrial Production Methods: In industrial settings, the production of sodium taurochenodeoxycholate involves the extraction of chenodeoxycholic acid from bile, followed by its conjugation with taurine. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium taurochenodeoxycholate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups present in the compound, altering its properties.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Chemistry: Sodium taurochenodeoxycholate is used as an anionic detergent in biochemical research to solubilize lipids and proteins .

Biology: In biological studies, it is used to investigate the regulation of glucose by pancreatic β-cells and the feedback regulation of sodium taurocholate cotransporting polypeptide by bile salts .

Medicine: Medically, sodium taurochenodeoxycholate is used as a choleretic to increase bile secretion and as a cholagogue to enhance bile discharge into the duodenum. It is also being studied for its potential role in inflammation and cancer therapy .

Industry: In industrial applications, it is used in the formulation of various pharmaceutical products and as a component in biochemical assays .

Mechanism of Action

Sodium taurochenodeoxycholate exerts its effects through several mechanisms:

Emulsification: It emulsifies lipids in the bile, aiding in the digestion and absorption of fats.

Choleretic and Cholagogue Actions: It increases the volume of bile secretion and enhances bile discharge into the duodenum.

Anti-inflammatory and Anti-apoptotic Actions: It reduces oxidative stress, regulates the apoptotic cascade, and protects mitochondria.

Comparison with Similar Compounds

Taurocholic Acid: Another bile acid conjugate with taurine, used similarly as a choleretic and cholagogue.

Glycochenodeoxycholic Acid: A bile acid conjugate with glycine, used in similar applications.

Tauroursodeoxycholic Acid: Known for its neuroprotective and anti-apoptotic properties, used in the treatment of neurodegenerative diseases.

Uniqueness: Sodium taurochenodeoxycholate is unique due to its specific conjugation with taurine, which imparts distinct biochemical properties and therapeutic potential.

Properties

Molecular Formula |

C26H44NNaO6S |

|---|---|

Molecular Weight |

521.7 g/mol |

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24?,25+,26-;/m1./s1 |

InChI Key |

IYPNVUSIMGAJFC-ULWOGUKGSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

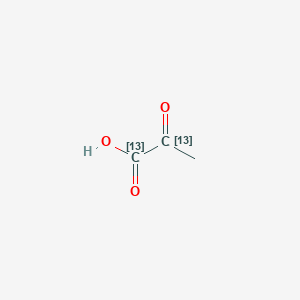

![3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12056152.png)

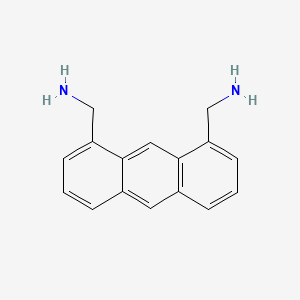

![1-ethyl-4-hydroxy-2-oxo-N'-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12056176.png)

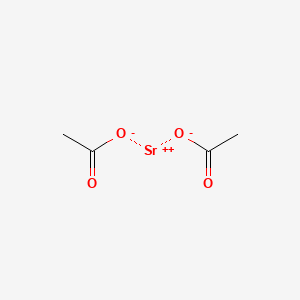

![3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12056181.png)